molecular formula C25H24N4O2S B2453369 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1794838-39-3

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2453369
CAS No.: 1794838-39-3
M. Wt: 444.55
InChI Key: QOQQRVIKARJUGO-UHFFFAOYSA-N
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Description

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-15-8-11-20(16(2)12-15)27-21(30)14-32-25-28-22-19(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)18-9-10-18/h3-8,11-13,18,26H,9-10,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQQRVIKARJUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique pyrrolo[3,2-d]pyrimidine core with a cyclopropyl group and a thioether moiety. Its molecular formula is C23H24N4O2SC_{23}H_{24}N_4O_2S, and it has a molecular weight of approximately 420.53 g/mol. The structural components contribute to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer Properties : Many pyrrolo[3,2-d]pyrimidine derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as EGFR (Epidermal Growth Factor Receptor) and ErbB2. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against these targets .
  • Antimicrobial Activity : Some studies have reported antibacterial and antifungal properties associated with similar pyrimidine derivatives. The presence of the thioether group may enhance antimicrobial activity through increased membrane permeability or interaction with microbial enzymes .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs) such as EGFR. This inhibition can disrupt signaling pathways critical for cell proliferation and survival, leading to apoptosis in cancer cells .
  • Enzyme Modulation : The thioether moiety can interact with specific enzymes, potentially altering their activity and influencing various biochemical pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • Substituents on the Pyrimidine Core : The presence of electron-withdrawing groups enhances potency against kinases. For example, substituents like dichlorophenyl or ethoxyphenyl have been associated with increased inhibitory activity against EGFR.
  • Cyclopropyl Group Influence : The cyclopropyl moiety contributes to the overall stability and bioavailability of the compound, making it a favorable candidate for further development in drug formulation.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • EGFR Inhibition Study : A study demonstrated that a derivative with a similar structure exhibited an IC50 value of 8.8 nM against EGFR, highlighting the potential efficacy of these compounds in targeted cancer therapies .
  • Antimicrobial Evaluation : Research on related thioether-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the structure can lead to enhanced therapeutic profiles .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Study : A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Mechanism : Its structural components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : Preliminary studies indicated that related compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes relevant to disease progression:

  • Mechanism : Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps requiring careful optimization to achieve high yields and purity. The complexity of its structure necessitates advanced synthetic techniques often utilized in medicinal chemistry.

Data Summary

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Activity Type Target Organism/Cell Line Effect Observed Reference
AnticancerHuman cancer cell linesCytotoxicity
AntimicrobialStaphylococcus aureusSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseInhibition

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